rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, trans
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Overview
Description
“rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, trans” is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclobutane ring substituted with a methoxymethyl group and an amine group, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, trans” typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions.
Introduction of the Methoxymethyl Group: This step may involve the use of methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethyl group.
Reduction: Reduction reactions could target the amine group, potentially converting it to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex chiral molecules.
Biology and Medicine
In medicinal chemistry, the compound may serve as a precursor or intermediate in the synthesis of pharmaceutical agents. Its chiral nature makes it valuable for studying stereochemical effects in biological systems.
Industry
The compound could find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which “rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, trans” exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis
- (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, trans
- (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis
Uniqueness
The trans configuration of “rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride” distinguishes it from its cis counterparts, potentially leading to different chemical reactivity and biological activity. The racemic mixture also offers a unique perspective on the effects of chirality in chemical and biological systems.
Properties
IUPAC Name |
(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-4-5-2-3-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNWNMHXJFSLNO-RIHPBJNCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCC1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CC[C@H]1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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